4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile
Vue d'ensemble
Description
4-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile is a chemical compound that may be involved in the synthesis of various polymorphs and heterocyclic compounds. Its study involves examining its synthesis, molecular structure, reactions, and properties to understand its potential applications and behaviors in different conditions.
Synthesis Analysis
Research on related compounds involves novel methods for synthesizing polyfunctionalized 1,4-dihydropyridine derivatives in aqueous media, indicating a trend towards more environmentally benign synthesis routes for complex molecules (Hadjebi et al., 2011).
Molecular Structure Analysis
Studies have characterized the structure of related polymorphs through X-ray diffraction, FT-IR, and NMR spectroscopies, highlighting the importance of weak interactions in solid-state and the influence of solvent in crystallization (Tewari et al., 2011).
Chemical Reactions and Properties
Reactions involving dimethyl acetylenedicarboxylate (DMAD), aromatic aldehydes, and malononitrile in the presence of (NH4)2HPO4 as a base in aqueous media lead to polyfunctionalized 1,4-dihydropyridine derivatives, showcasing the compound's role in facilitating diverse chemical reactions (Hadjebi et al., 2011).
Physical Properties Analysis
The study of polymorphs and their characterization involves understanding the physical properties such as crystal structure and phase behavior, which are crucial for determining the stability and applicability of the chemical compounds in various conditions. However, specific studies directly addressing the physical properties of 4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile were not found in the returned results.
Chemical Properties Analysis
The chemical properties of related compounds have been explored through the synthesis and structural characterization of derivatives, indicating a wide range of reactivities and interactions based on the functional groups present and the structural conformation of the molecules. For instance, the synthesis of 2,6-dioxabicyclo[3.3.0]octanes and their reactions highlight the chemical versatility and reactivity of these compounds (Gurskii et al., 1995).
Applications De Recherche Scientifique
Synthesis and Polymerization
4-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile and related compounds have been explored for their potential in the synthesis and polymerization of new materials. Hattori, Takai, and Kinoshita (1977) studied the synthesis of derivatives like 4-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)-3-hydroxybutyric acid and its condensation polymerization. They discovered that oligoester of this compound could be obtained as a white powder with a significant molecular weight, indicating potential applications in material science (Hattori, Takai, & Kinoshita, 1977).
Chemical Synthesis and Structural Analysis
The compound has been utilized in the synthesis of structurally complex molecules. For instance, Hesek and Rybár (1994) demonstrated its use in the synthesis of new thiadiazepino-purine ring systems, showcasing its utility in creating diverse and complex chemical structures (Hesek & Rybár, 1994).
Catalytic and Reagent Roles in Synthesis
In the realm of organic synthesis, the compound and its derivatives have been employed as catalysts or reagents. For example, Hadjebi, Hashtroudi, Bijanzadeh, and Balalaie (2011) used a related compound, malononitrile, in a four-component reaction to synthesize polyfunctionalized 1,4-dihydropyridine derivatives. This highlights its role in facilitating complex chemical reactions (Hadjebi et al., 2011).
Exploration in Xanthine Derivatives Synthesis
Xanthine derivatives, which are closely related to purines, have been synthesized using compounds similar to 4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile. Peikov, Danchev, Zlatkov, Ivanov, and Belcheva (1995) studied the synthesis and bronchodilating activity of xanthineacetic acid derivatives, showcasing the compound's relevance in medicinal chemistry (Peikov et al., 1995).
Crystal Structure Analysis
The compound and its derivatives have been studied for their crystal structures, aiding in the understanding of molecular interactions and structural properties. Buist, Kennedy, and Manzie (2014) reported on the structures of various anhydrousand monohydrate salt forms of theophylline, a compound structurally related to 4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile, providing insights into hydrogen-bonding networks and molecular interactions (Buist, Kennedy, & Manzie, 2014).
Nucleoside Analogs Synthesis
The compound has also been utilized in the synthesis of nucleoside analogs. Carvalho, Emmerling, and Schneider (2007) synthesized and crystallized a xanthine derivative, contributing to research in nucleoside chemistry and crystallography (Carvalho, Emmerling, & Schneider, 2007).
Chiral Separation and Analysis
Peikova, Tzankova, Dineva, Georgieva, and Zlatkov (2019) developed a chiral reversed-phase high-performance liquid chromatographic method for separating enantiomers of a compound related to 4-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanenitrile, demonstrating its significance in chiral analysis and separation techniques (Peikova et al., 2019).
Molecular Synthesis for Medical Research
Further, its derivatives have been explored for potential medical applications. Zygmunt, Chłoń-Rzepa, Sapa, and Pawłowski (2015) examined new derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl for their analgesic activity, highlighting the compound's relevance in the development of new pharmaceuticals (Zygmunt et al., 2015).
Propriétés
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-14-9-8(10(17)15(2)11(14)18)16(7-13-9)6-4-3-5-12/h7H,3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAXYTCEYBZGKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236974 | |
Record name | 7H-Purine-7-butanenitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88338-88-9 | |
Record name | 7H-Purine-7-butanenitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088338889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Purine-7-butanenitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.